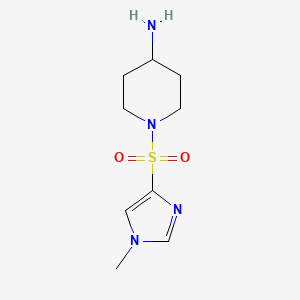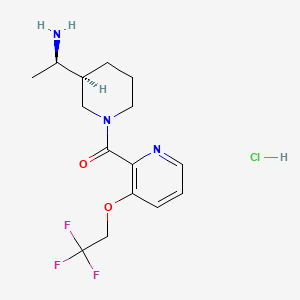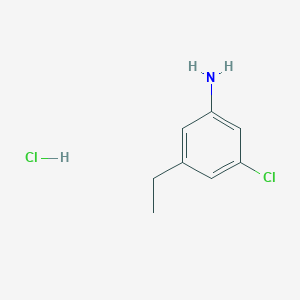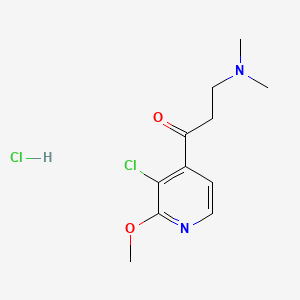
(1-Ethylcyclohexyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethylcyclohexyl)methanol is an organic compound with the molecular formula C9H18O. It is a primary alcohol characterized by a cyclohexane ring substituted with an ethyl group and a methanol group. This compound is used in various chemical research and industrial applications due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylcyclohexyl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where ethylmagnesium bromide reacts with cyclohexanone, followed by hydrolysis to yield this compound . The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of ethylcyclohexanone. This method is preferred for large-scale production due to its efficiency and cost-effectiveness. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Ethylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (1-Ethylcyclohexyl)methanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to (1-Ethylcyclohexyl)methane using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: (1-Ethylcyclohexyl)methanone.
Reduction: (1-Ethylcyclohexyl)methane.
Substitution: (1-Ethylcyclohexyl)methyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
(1-Ethylcyclohexyl)methanol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the production of fragrances and as a solvent in various chemical processes
Wirkmechanismus
The mechanism of action of (1-Ethylcyclohexyl)methanol involves its interaction with specific molecular targets. As a primary alcohol, it can participate in hydrogen bonding and act as a nucleophile in various chemical reactions. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: Similar structure but lacks the ethyl group.
(1-Methylcyclohexyl)methanol: Similar structure with a methyl group instead of an ethyl group.
Cyclohexylmethanol: Lacks the ethyl substitution on the cyclohexane ring.
Uniqueness
(1-Ethylcyclohexyl)methanol is unique due to the presence of both an ethyl group and a methanol group on the cyclohexane ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications .
Eigenschaften
Molekularformel |
C9H18O |
|---|---|
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
(1-ethylcyclohexyl)methanol |
InChI |
InChI=1S/C9H18O/c1-2-9(8-10)6-4-3-5-7-9/h10H,2-8H2,1H3 |
InChI-Schlüssel |
SLXAQJGXTIKPJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCCCC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


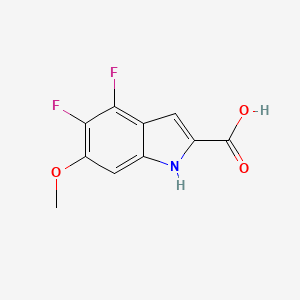

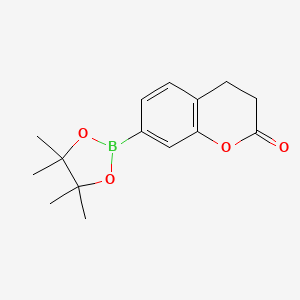
![2-[(Benzyloxy)carbonyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B15305271.png)
![Ethyl 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15305279.png)
![methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride](/img/structure/B15305283.png)
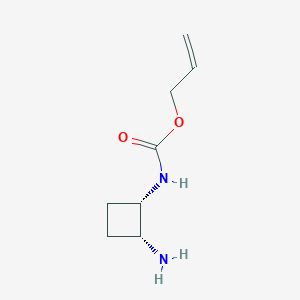
![1-[4-(Aminomethyl)piperidin-1-yl]propan-2-ol dihydrochloride](/img/structure/B15305288.png)

